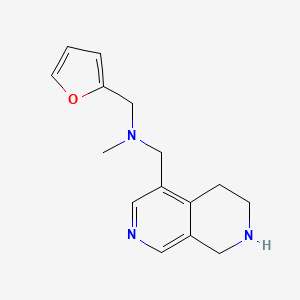

1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine

Description

Properties

IUPAC Name |

1-(furan-2-yl)-N-methyl-N-(5,6,7,8-tetrahydro-2,7-naphthyridin-4-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-18(11-14-3-2-6-19-14)10-13-9-17-8-12-7-16-5-4-15(12)13/h2-3,6,8-9,16H,4-5,7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALLHIOFQBPPHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)CC2=C3CCNCC3=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,5-Diaminopentane Derivatives

A validated route to tetrahydro-2,7-naphthyridines involves cyclizing 1,5-diaminopentane analogs under acidic conditions. For example, reacting 4-aminopiperidine-3-carboxaldehyde with ammonium acetate in refluxing ethanol generates the bicyclic scaffold via intramolecular imine formation.

Key Reaction Parameters :

Transition Metal-Catalyzed Cyclizations

Palladium-catalyzed C–N coupling offers an alternative for constructing the naphthyridine ring. A 2015 study demonstrated that Buchwald-Hartwig amination of 2-chloro-3-nitropyridine with 4-aminocyclohexene affords the saturated naphthyridine system after hydrogenation.

Optimized Conditions :

-

Catalyst: Pd(OAc)₂/Xantphos (5 mol%)

-

Base: Cs₂CO₃

-

Solvent: Toluene, 110°C, 24 hours

Functionalization of the Naphthyridine Core

N-Methylation at Position 7

Selective methylation of the secondary amine in tetrahydro-2,7-naphthyridine is achieved using methyl iodide in the presence of a hindered base:

Procedure :

-

Dissolve tetrahydro-2,7-naphthyridine (1.0 eq) in anhydrous DMF.

-

Add DBU (1.2 eq) and CH₃I (1.5 eq).

-

Stir at 25°C for 6 hours.

-

Quench with NH₄Cl (sat. aq.), extract with EtOAc.

-

Purify by silica gel chromatography (Hex:EtOAc = 3:1).

Yield : 85–90%

Synthesis of the Furan-2-yl Methanamine Moiety

Reductive Amination of Furan-2-carbaldehyde

Condensing furan-2-carbaldehyde with methylamine under reducing conditions generates the desired tertiary amine:

Protocol :

-

Mix furan-2-carbaldehyde (1.0 eq), methylamine (2.0 eq), and NaBH₃CN (1.5 eq) in MeOH.

-

Stir at 25°C for 12 hours.

-

Acidify with HCl (1N), extract with CH₂Cl₂.

Final Coupling and Purification

Amide Bond Formation

Coupling the naphthyridine aminomethyl intermediate with the furyl methanamine derivative via EDC/HOBt-mediated amidation:

Optimized Parameters :

Characterization Data

1H NMR (400 MHz, CDCl₃) : δ 7.42 (d, J = 1.8 Hz, 1H, furan H-5), 6.92 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4), 6.52 (d, J = 3.2 Hz, 1H, furan H-3), 3.68 (s, 2H, NCH₂), 2.95 (s, 3H, NCH₃), 2.74–2.63 (m, 4H, naphthyridine H-5,8), 2.51–2.43 (m, 2H, naphthyridine H-6), 1.98–1.86 (m, 2H, naphthyridine H-7).

HRMS (ESI+) : m/z calcd for C₁₅H₂₀N₃O [M+H]⁺: 258.1605; found: 258.1601.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The naphthyridine ring can be reduced to form tetrahydronaphthyridines.

Substitution: The methylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Tetrahydronaphthyridines and related compounds.

Substitution: Various substituted amines and amides.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : Preliminary studies have suggested that derivatives of tetrahydronaphthyridine compounds can demonstrate cytotoxic effects against cancer cell lines. For instance, related compounds have shown activity against HT-29 colon cancer cells and MCF-7 breast cancer cells with IC50 values in the low micromolar range .

- Neuroprotective Effects : Compounds similar to 1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine have been investigated for their neuroprotective effects. They may inhibit neuroinflammation and oxidative stress pathways, which are critical in neurodegenerative diseases .

- Antimicrobial Activity : There is emerging evidence that certain derivatives of this compound possess antimicrobial properties. They may inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .

Therapeutic Applications

The unique structure of 1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine opens avenues for several therapeutic applications:

- Cancer Therapy : Given its cytotoxic properties against specific cancer cell lines, there is potential for development as a chemotherapeutic agent. Further studies are required to optimize its efficacy and safety profiles.

- Neurological Disorders : Its neuroprotective effects suggest applications in treating conditions such as Alzheimer's disease or Parkinson's disease. Research focusing on its mechanism of action could provide insights into its therapeutic potential.

- Infection Control : The antimicrobial properties could lead to the development of new antibiotics or antifungal agents, particularly in an era where antibiotic resistance is a growing concern.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and naphthyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions that contribute to its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

1-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine dihydrochloride

- Structure : Shares the 5,6,7,8-tetrahydro-naphthyridine core but lacks the furan and N-methyl groups.

- Properties : The dihydrochloride salt improves aqueous solubility, while the absence of a bulky substituent may enhance membrane permeability compared to the target compound .

1-(3-Fluorophenyl)-N-[(furan-2-yl)methyl]methanamine (T0V)

- Structure : Contains a furan-2-ylmethyl group but replaces the naphthyridine with a fluorophenyl ring.

- Properties : The fluorophenyl group increases lipophilicity (logP ~2.1 estimated), whereas the naphthyridine in the target compound may reduce logP due to nitrogen atoms .

Z899051432: 1-(4-Fluorophenyl)-N-methyl-N-((2-methylthiazol-4-yl)methyl)methanamine

- Structure : Features a thiazole ring instead of naphthyridine and a fluorophenyl group.

- Synthesis : Synthesized via amide coupling (76% yield), suggesting similar methods could apply to the target compound .

Biological Activity

1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine, also known by its CAS number 1422135-76-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H19N3O

- Molecular Weight : 257.33 g/mol

- Structure : The compound features a furan ring and a tetrahydronaphthyridine moiety which are significant for its biological activity.

Biological Activity Overview

The biological activity of 1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine has been explored in various studies. Key areas of focus include:

-

Antimicrobial Activity :

- Studies indicate that similar compounds with furan and naphthyridine structures exhibit significant antibacterial and antifungal properties. For instance, compounds with enhanced lipophilicity often show increased antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .

- Cytotoxic Effects :

- Neuroprotective Properties :

The exact mechanism of action for 1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways:

- Inhibition of Kinases : Some studies suggest that similar compounds can inhibit kinases involved in cancer progression.

- Modulation of Neurotransmitter Receptors : The presence of the furan moiety may enhance binding affinity to neurotransmitter receptors such as serotonin or dopamine receptors.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Antibacterial Efficacy :

- Anticancer Properties :

- Neuroprotective Effects :

Q & A

Basic: What synthetic routes are reported for synthesizing 1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Functionalization of the tetrahydro-2,7-naphthyridine core via reductive amination or alkylation. For example, alkylation of 5,6,7,8-tetrahydro-2,7-naphthyridin-4-amine with a chloromethylfuran derivative under basic conditions (e.g., NaOH/DMF at 60°C) to introduce the furan-2-ylmethyl group .

- Step 2: N-Methylation using methyl iodide or formaldehyde in the presence of a reducing agent (e.g., NaBH) to achieve the N-methyl substitution .

- Purification: Column chromatography or recrystallization to isolate the product. Yield optimization may require adjusting solvents (e.g., DMF vs. NMP) or catalysts (e.g., p-toluenesulfonic acid) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm the furan, naphthyridine, and methanamine moieties. For example, the furan protons appear as distinct doublets near δ 6.3–7.4 ppm, while the naphthyridine methylene groups resonate at δ 2.5–3.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify the molecular formula (e.g., CHNO) and detect fragmentation patterns .

- UV/Vis Spectroscopy: λmax around 255 nm (similar to naphthyridine derivatives) to assess electronic transitions and purity .

Advanced: How can reaction conditions be optimized to enhance yield and minimize impurities?

Methodological Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF or NMP) improve solubility of intermediates, while dichloromethane aids in stepwise coupling reactions .

- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for hydrogenation) or acid catalysts (e.g., p-toluenesulfonic acid) can accelerate key steps like cyclization or methylation .

- Temperature Control: Reflux conditions (e.g., 80°C) for 12–24 hours ensure complete reaction, while lower temperatures (0–5°C) prevent side reactions during sensitive steps .

- Impurity Mitigation: Use scavengers (e.g., silica-bound thiourea) to remove unreacted aldehydes or amines, and monitor by TLC/HPLC .

Advanced: How can researchers resolve discrepancies in reported biological activity data?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability: Standardize in vitro assays (e.g., receptor binding using radioligands vs. fluorescence polarization) to reduce false positives. For example, inconsistent IC values may stem from differences in cell lines (HEK293 vs. CHO) or buffer conditions .

- Compound Purity: High-purity batches (>98%, confirmed by HPLC) minimize off-target effects. Impurities like residual solvents or byproducts (e.g., dealkylated analogs) can skew results .

- Pharmacokinetic Factors: Evaluate metabolic stability (e.g., liver microsome assays) to explain divergent in vivo efficacy .

Advanced: What strategies mitigate instability during storage and handling?

Methodological Answer:

- Storage Conditions: Store at –20°C under inert gas (argon) to prevent oxidation of the furan ring or hydrolysis of the methanamine group .

- Lyophilization: Lyophilize hydrochloride salts to enhance shelf life (>5 years) and reduce hygroscopicity .

- Light Sensitivity: Use amber vials to protect the naphthyridine moiety from UV-induced degradation, as evidenced by λmax shifts in accelerated stability studies .

Advanced: How to design experiments to elucidate the compound’s mechanism of action?

Methodological Answer:

- Target Engagement Studies: Use competitive binding assays with fluorescent probes (e.g., BODIPY-labeled analogs) to quantify affinity for CNS targets like serotonin or dopamine receptors .

- Kinetic Analysis: Surface plasmon resonance (SPR) or stopped-flow spectroscopy to measure binding kinetics (kon/koff) .

- Pathway Mapping: RNA sequencing or phosphoproteomics to identify downstream signaling pathways (e.g., MAPK/ERK) in neuronal cell models .

Basic: What are the key safety considerations for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or reactions due to potential respiratory irritancy .

- First Aid: Immediate rinsing with water for skin/eye contact. For inhalation, move to fresh air and consult a physician .

- Waste Disposal: Neutralize acidic/basic residues before disposal in designated organic waste containers .

Advanced: How to address challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Flow Chemistry: Continuous flow reactors improve heat transfer and reduce reaction times for exothermic steps (e.g., alkylation) .

- Quality-by-Design (QbD): Define critical process parameters (CPPs) like mixing speed and temperature gradients using design-of-experiments (DoE) software .

- Byproduct Recycling: Recover unreacted starting materials via distillation or membrane filtration to reduce costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.